6-Amino-4-chloronicotinic acid

Description

Nomenclature and Chemical Classification of 6-Amino-4-chloronicotinic acid

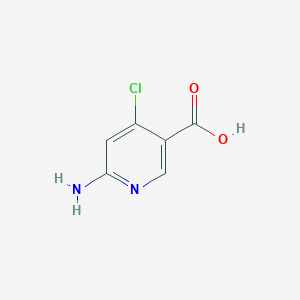

The systematic IUPAC name for this compound is 6-amino-4-chloropyridine-3-carboxylic acid. calpaclab.com It is also commonly referred to as this compound. calpaclab.com Chemically, it is classified as a substituted pyridine (B92270) carboxylic acid. drugbank.com The core structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is functionalized with a carboxylic acid group at the 3-position, an amino group at the 6-position, and a chlorine atom at the 4-position.

The presence of these functional groups imparts specific characteristics to the molecule. The carboxylic acid group is acidic, while the amino group is basic, making the compound amphoteric. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, and its electron-withdrawing nature, along with the nitrogen in the ring, influences the reactivity of the entire molecule.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-amino-4-chloro-pyridine-3-carboxylic acid |

| CAS Number | 1060808-94-7 |

| Molecular Formula | C6H5ClN2O2 |

| Molecular Weight | 172.57 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

This table summarizes the key nomenclature and chemical properties of this compound. calpaclab.comsigmaaldrich.comacebiolab.com

Historical Context of Nicotinic Acid Derivatives in Chemical Research

Nicotinic acid, also known as niacin or vitamin B3, has a long and significant history in chemical and medical research. wikipedia.org Its discovery and identification as the curative agent for pellagra in the early 20th century marked a major milestone in nutritional science. wikipedia.org This initial focus on its role as a vitamin laid the groundwork for extensive research into its derivatives.

Over the decades, chemists began to explore modifications to the nicotinic acid structure to understand structure-activity relationships and to develop new therapeutic agents. The introduction of various substituents onto the pyridine ring led to the discovery of compounds with a wide range of pharmacological activities. For instance, isonicotinic acid hydrazide (isoniazid), a derivative of the isomeric isonicotinic acid, became a cornerstone in the treatment of tuberculosis.

The synthesis and study of halogenated and aminated nicotinic acid derivatives, such as this compound, are a continuation of this historical trend. Researchers have been motivated by the desire to create novel molecules with enhanced or entirely new properties for applications in medicine, agriculture, and materials science. The development of synthetic methodologies to selectively introduce functional groups at specific positions on the pyridine ring has been a critical aspect of this research.

Significance of Substituted Nicotinic Acids in Contemporary Science

Substituted nicotinic acids, including this compound, are of considerable interest in modern scientific research. Their significance stems from their utility as versatile intermediates in the synthesis of a wide array of functional molecules.

In medicinal chemistry, these compounds serve as scaffolds for the development of new drugs. chembk.com The pyridine ring is a common motif in many biologically active compounds, and the ability to functionalize it with various substituents allows for the fine-tuning of pharmacological properties. For example, derivatives of nicotinic acid have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. benthamscience.comresearchgate.net Recent research has also explored their role as inhibitors of enzymes like α-amylase and α-glucosidase for the potential treatment of type 2 diabetes. acs.org

In the field of materials science, substituted nicotinic acids can be used as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended structures with potential applications in gas storage, catalysis, and sensing.

Furthermore, in agrochemistry, derivatives of nicotinic acid have been developed as herbicides and insecticides. chembk.comresearchgate.net The specific substitution pattern on the pyridine ring can confer selective toxicity towards pests while minimizing harm to crops and the environment. The ongoing exploration of substituted nicotinic acids like this compound continues to yield novel compounds with valuable applications across various scientific disciplines.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGNNZCHCRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 4 Chloronicotinic Acid

Advanced Synthetic Routes for 6-Amino-4-chloronicotinic acid

The creation of this compound can be achieved through various synthetic strategies. These methods often involve multiple steps and require careful optimization of reaction conditions to ensure high yields and purity of the final product.

Preparation Techniques and Optimization

A documented approach for synthesizing derivatives of aminonicotinic acid involves starting with a corresponding chloronicotinic acid. For instance, the tert-butyl ester of 6-aminonicotinic acid can be prepared from 6-chloronicotinic acid. An improved three-step procedure has been developed that involves esterification prior to hydrazine (B178648) formation, which notably avoids the need for purification of intermediate compounds. researchgate.net

Another synthetic consideration is the introduction of substituents onto the pyridine (B92270) ring. For example, in the synthesis of NK1 receptor antagonists, an o-tolyl group was introduced at the C4 position of a 6-chloronicotinic acid derivative through a one-pot selective 1,4-Grignard addition/oxidation sequence. acs.orgacs.orgresearchgate.net

Precursor Compounds and Reagent Systems

The selection of starting materials and reagents is crucial for the successful synthesis of this compound and its derivatives.

Common precursors and reagents include:

6-Chloronicotinic acid: A primary starting material for the synthesis of various aminonicotinic acid derivatives. researchgate.netacs.orgacs.orgresearchgate.net

Grignard Reagents: Utilized for introducing alkyl or aryl groups onto the pyridine ring. acs.orgacs.orgresearchgate.net

Sodium Azide (B81097): Employed in the conversion of a chloro-substituted position to an amino group via an azide intermediate. googleapis.com

Thionyl Chloride (SOCl₂) and Phosphorus Oxychloride (POCl₃): These are common chlorinating agents used to convert hydroxyl groups to chloro groups.

A specific example from a patent describes the preparation of 6-amino-4-(4-bromo-2-chlorophenylamino)-nicotinic acid tert-butyl ester. This synthesis starts with 4-(4-bromo-2-chlorophenylamino)-6-chloronicotinic acid hydrochloride salt, which is first converted to its tert-butyl ester. The 6-chloro group is then substituted with an azide group using sodium azide, and subsequent reduction yields the desired 6-amino product. googleapis.com

Functional Group Transformations Involving this compound

The reactivity of this compound is characterized by the distinct chemical properties of its three functional groups: the carboxylic acid moiety, the chloro substituent, and the amino group.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group can undergo a variety of transformations, which are fundamental to its use in further synthesis.

Esterification: The carboxylic acid can be converted to an ester. This is often done to protect the carboxylic acid group or to modify the molecule's solubility and reactivity. For example, tert-butyl esters of aminonicotinic acids have been prepared to facilitate subsequent reactions. researchgate.net

Amide Formation: The carboxylic acid can react with amines to form amides. This reaction is a common strategy for building larger molecules.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). msu.eduambeed.com

Hofmann Rearrangement: The carboxylic acid function can be converted to a methyl amino group through a Hofmann rearrangement followed by reduction. acs.orgacs.orgresearchgate.net

Acyl Chloride Formation: Carboxylic acids can be converted to more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.comsaskoer.ca

Table 1: Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine | Amide |

| Reduction | LiAlH₄ | Alcohol |

| Hofmann Rearrangement | Br₂, NaOH then reduction | Amine |

| Acyl Chloride Formation | SOCl₂ or PCl₅ | Acyl Chloride |

Reactions at the Chloro Position

The chlorine atom on the pyridine ring is a key site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The reactivity of the chloro group is influenced by the electronic effects of the other substituents on the pyridine ring.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. For example, reaction with anilines, catalyzed by boric acid, can yield 2-(arylamino)nicotinic acid derivatives. d-nb.infonih.gov The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. d-nb.infodcu.ie

Azide Substitution: As mentioned earlier, the chloro group can be replaced by an azide group using sodium azide, which can then be reduced to an amino group. googleapis.com

Suzuki Coupling: The chloro position can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to form C-C bonds and introduce aryl substituents. researchgate.net

Table 2: Reactions at the Chloro Position

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Nucleophilic Aromatic Substitution | Anilines, Boric Acid | Arylamino |

| Azide Substitution | Sodium Azide | Azide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl |

Reactions of the Amino Group

The amino group is a versatile functional handle that can undergo a variety of chemical modifications.

Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This can be used to protect the amino group or to introduce new structural motifs.

Alkylation: The amino group can be alkylated, for example, through reaction with alkyl halides.

Diazotization: The amino group can be converted to a diazonium salt, which is a highly versatile intermediate that can be subsequently replaced by a variety of other functional groups.

Phthalimide Formation: The amino group can react with phthalic anhydride (B1165640) to form a phthalimido group, a common method for protecting primary amines. google.com

Table 3: Reactions of the Amino Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Acylation | Acyl chloride or Anhydride | Amide |

| Alkylation | Alkyl halide | Alkylated Amine |

| Diazotization | NaNO₂, HCl | Diazonium Salt |

| Phthalimide Formation | Phthalic Anhydride | Phthalimide |

Application in Organic Synthesis and Medicinal Chemistry

6-Amino-4-chloronicotinic acid as a Building Block in Complex Molecular Architectures

This compound is a versatile heterocyclic compound utilized as a foundational building block in the field of organic synthesis. bldpharm.comcalpaclab.com Its structure, which features a pyridine (B92270) ring substituted with a carboxylic acid, an amino group, and a chlorine atom, presents multiple reactive sites. This trifunctional nature allows chemists to employ it in a variety of chemical transformations to construct more complex molecules. The strategic placement of these functional groups makes it a valuable precursor for creating diverse molecular scaffolds, particularly in the synthesis of novel heterocyclic systems and as an intermediate in the development of pharmaceutically active compounds. bldpharm.comevonik.com

The chemical architecture of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form new rings fused to the pyridine core. For instance, the amino group can react with dicarbonyl compounds or their equivalents, while the carboxylic acid can be converted into an amide or ester, which can then undergo intramolecular reactions. The chlorine atom serves as a key reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the pyridine ring. This versatility allows for the construction of a wide array of polycyclic structures, which are prevalent in natural products and pharmacologically active molecules. nih.gov The ability to build complex molecular frameworks from relatively simple starting materials is a cornerstone of modern organic synthesis.

In medicinal chemistry, this compound and its close chemical relatives, such as 6-chloronicotinic acid, serve as crucial intermediates in the synthesis of biologically active molecules. evonik.comchemimpex.com The nicotinic acid framework is a common feature in many therapeutic agents. The specific substitution pattern of this compound allows for its incorporation into larger molecules designed to interact with specific biological targets. For example, the closely related precursor, 6-chloronicotinic acid, is a documented intermediate in the synthesis of potent enzyme inhibitors. nbinno.com Its utility has been demonstrated in the development of targeted therapies for cancer and infectious diseases. nbinno.comchemicalbook.com

The table below details specific examples of therapeutic targets and drug classes that have been synthesized using the 6-chloronicotinic acid scaffold, highlighting the importance of this chemical family in drug discovery.

| Target/Drug Class | Therapeutic Area | Role of the Nicotinic Acid Scaffold |

| BRAFV600E Inhibitors | Oncology (e.g., Melanoma) | Forms the core structure for molecules designed to inhibit a specific mutated protein kinase involved in cancer cell proliferation. nbinno.comchemicalbook.com |

| DNA-Gyrase B Inhibitors | Antibacterial | Serves as a key building block for novel antibiotics that target bacterial DNA replication enzymes. nbinno.comchemicalbook.com |

| H3 Receptor Antagonists | Neurological Disorders | Derivatives like 6-chloronicotinic acid ethyl ester are used to prepare compounds that modulate histamine (B1213489) receptors in the brain. americanchemicalsuppliers.com |

Derivatization Strategies for Enhanced Bioactivity

Derivatization is a process where a parent compound is chemically modified to produce new compounds, known as derivatives or analogues, with potentially improved properties. For this compound, this strategy is employed to enhance its biological activity, selectivity, and pharmacokinetic profile. By systematically modifying its functional groups, researchers can fine-tune the molecule's interaction with a biological target. mdpi.com

The synthesis of analogues of this compound involves targeted modifications at its three primary functional groups. For instance, the amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the chlorine atom can be substituted via nucleophilic aromatic substitution reactions. These modifications generate a library of related compounds that can be screened for desired biological effects.

A sophisticated derivatization strategy involves the creation of prodrugs. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active drug. nih.gov This approach is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like this compound, a common prodrug strategy is to form an amino acid ester. nih.gov Attaching an amino acid to the carboxylic acid group can enhance the molecule's uptake by targeting specific amino acid or peptide transporters in the intestines, thereby improving its oral bioavailability. mdpi.com

The table below outlines potential derivatization strategies for this compound.

| Functional Group | Derivatization Strategy | Potential Outcome |

| Carboxylic Acid | Esterification with an amino acid | Prodrug formation to improve absorption via peptide transporters. nih.govmdpi.com |

| Amino Group | Acylation or N-alkylation | Synthesis of analogues to probe binding site interactions. |

| Chlorine Atom | Nucleophilic Aromatic Substitution | Introduction of new functional groups to alter steric and electronic properties. |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. drugdesign.org By synthesizing and testing a range of derivatives of this compound, researchers can deduce which chemical features are essential for its therapeutic effect.

An SAR study on derivatives of this compound would systematically explore the role of each functional group:

The Chlorine Atom : The presence of a halogen like chlorine can significantly impact a molecule's activity. It can increase lipophilicity, aiding in membrane permeation, or fit into a specific hydrophobic pocket within a protein's active site, thereby enhancing binding affinity. nih.govmdpi.com

The Amino Group : This group is a potential hydrogen bond donor. drugdesign.org SAR studies would involve creating analogues where this group is moved, modified (e.g., to a secondary amine), or replaced to determine its importance in receptor or enzyme binding. nih.gov

The Carboxylic Acid Group : As a potential hydrogen bond donor and acceptor, and being ionizable at physiological pH, this group often plays a critical role in forming strong interactions with biological targets. drugdesign.org Converting it to esters or amides and observing the change in activity can confirm its role.

Through the iterative process of designing, synthesizing, and testing new analogues, a detailed SAR model can be constructed. This model guides the rational design of more potent and selective drug candidates.

The table below summarizes the potential roles of each key functional group in the context of SAR.

| Structural Feature | Potential Role in Biological Activity | Example of Modification for SAR Study |

| Pyridine Ring | Core scaffold; engages in π-stacking or van der Waals interactions. | Replacement with another heterocyclic ring. |

| Chlorine Atom | Occupies hydrophobic pockets; influences electronic properties. mdpi.com | Replacement with H, F, or CH3. |

| Amino Group | Hydrogen bond donor; site for salt bridge formation. drugdesign.org | N-methylation or acylation. |

| Carboxylic Acid | Hydrogen bond donor/acceptor; ionic interactions. drugdesign.org | Conversion to methyl ester or primary amide. |

Biological Activities and Mechanistic Investigations of 6 Amino 4 Chloronicotinic Acid

Antitumor Properties of 6-Amino-4-chloronicotinic acid and its Derivatives

In Vitro and In Vivo Efficacy Studies

A comprehensive search of scientific databases and peer-reviewed journals did not yield any specific in vitro or in vivo studies evaluating the antitumor efficacy of this compound or its derivatives. Consequently, there is no available data on its activity against cancer cell lines or in animal tumor models.

Proposed Molecular Mechanisms of Action

Due to the absence of efficacy studies, the molecular mechanisms by which this compound or its derivatives might exert antitumor effects have not been investigated. Research into potential molecular targets, signaling pathways, or mechanisms of cytotoxicity is currently absent from the scientific literature.

Antimicrobial Properties of this compound and its Derivatives

Spectrum of Antimicrobial Activity

There is a lack of published research detailing the spectrum of antimicrobial activity for this compound and its derivatives. Studies assessing its efficacy against various strains of bacteria and fungi have not been reported.

Mechanisms of Action Against Microorganisms

In the absence of studies on its antimicrobial activity, the mechanisms of action of this compound and its derivatives against microorganisms remain unelucidated.

Other Reported Biological Activities and Pharmacological Potential

Beyond the scope of antitumor and antimicrobial activities, the broader pharmacological potential of this compound is not well-documented in the current body of scientific literature. Further research is required to explore any other potential biological activities of this compound.

Analytical Methodologies for 6 Amino 4 Chloronicotinic Acid Detection and Quantification

Chromatographic Methods

Chromatographic techniques are instrumental in separating and identifying components from complex mixtures. For pyridine (B92270) herbicides and their metabolites, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the most widely employed methods.

HPLC is a cornerstone for the analysis of polar and non-volatile compounds like 6-Amino-4-chloronicotinic acid and its analogs. When coupled with mass spectrometry, it provides a powerful tool for quantitative analysis.

A validated HPLC-MS/MS method (GRM 02.34) has been established for the determination of aminopyralid (B1667105) in soil. epa.gov This method involves extraction followed by derivatization with butyl chloroformate to form the 1-butyl esters of the analyte. epa.gov The purified extract is then analyzed by positive-ion electrospray ionization (ESI)-HPLC/MS/MS. epa.gov The method was validated over a concentration range of 0.0015 to 0.10 µg/g, with a limit of quantitation (LOQ) of 0.0015 µg/g. epa.gov An independent laboratory validation confirmed the reliability of this method, although it required an increase in the platform shaker speed to achieve acceptable recoveries. epa.gov

Similarly, HPLC methods have been developed for related compounds like 6-chloronicotinic acid, a metabolite of the insecticide imidacloprid (B1192907). growingscience.comguidechem.com One study established a "green" HPLC-PDA (Photo-Diode Array) method using a 100% water mobile phase for the simultaneous detection of imidacloprid and 6-chloronicotinic acid. growingscience.com This approach is environmentally friendly and achieves separation in a short time. growingscience.com

Table 1: HPLC-PDA Conditions for 6-Chloronicotinic Acid Analysis growingscience.com

| Parameter | Condition |

|---|---|

| Column | Daisopak SP-200-3-C1-P (150 × 4.6 mm, 3 µm) |

| Mobile Phase | 100% Water (Isocratic) |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 50 ℃ |

| Detection | Photodiode Array (PDA) |

| Retention Time (6CA) | 1.40 min |

While less common for polar carboxylic acids without derivatization, GC-MS/MS is a highly sensitive and selective technique for the analysis of related compounds after they have been converted to more volatile forms. hpst.cz

A method utilizing gas chromatography with an electron capture detector (GC-ECD) has been developed for the simultaneous determination of the herbicides triclopyr (B129103) and aminopyralid in pastures and soil. researchgate.net This procedure involves an esterification reaction with methanol (B129727) to convert the acidic herbicides into their more volatile methyl ester forms. researchgate.net The derivatized compounds are then extracted, purified using a Florisil solid-phase extraction cartridge, and analyzed. researchgate.net This GC-based method provides excellent sensitivity, with low limits of detection and quantification. researchgate.net

Another analytical method for aminopyralid, fluroxypyr, and 2,4-D in pastures involves acidification, ethyl acetate (B1210297) partitioning, and derivatization to form the 1-butyl ester prior to GC/MS analysis. fao.org This method has a validated LOQ of 1 mg/kg. fao.org

Table 2: Performance of GC-ECD Method for Aminopyralid researchgate.net

| Parameter | Value |

|---|---|

| Average Recovery | 80% to 104% |

| Intra-day RSD | 1.2% - 10.8% |

| Inter-day RSD | 3.3% - 10.3% |

| Limit of Detection (LOD) | < 0.02 mg/kg |

| Limit of Quantitation (LOQ) | < 0.05 mg/kg |

LC-MS/MS is the predominant technique for the analysis of aminopyralid and related compounds in various matrices due to its high sensitivity, specificity, and applicability to polar molecules without the need for derivatization. epa.govnih.gov

A sensitive and effective ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous determination of aminopyralid, clopyralid, and picloram (B1677784) in vegetables and fruits. nih.gov The sample preparation is straightforward, involving an extraction with 1% formic acid in acetonitrile, with no complex cleanup process required. nih.gov The analysis is rapid, with a determination time of under 3.0 minutes. nih.gov

For compost samples, an LC-MS/MS method for aminopyralid involves hydrolysis with hydrochloric acid to release any bound residues, followed by solid-phase extraction. epa.gov The analysis uses positive ion electrospray ionization and monitors two structurally characteristic MS/MS transitions for confirmation. epa.gov The validated limit of quantitation for this method is 0.500 ng/g. epa.gov

In water samples, LC-MS/MS methods can achieve very low detection limits. One method for aminopyralid in drinking, ground, and surface water reported an LOQ of 0.05 µg/L. epa.gov

Table 3: UPLC-MS/MS Method Validation for Aminopyralid in Fruits & Vegetables nih.gov

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |

|---|---|---|---|

| Eggplant | 0.05 - 1.0 | 66.5 - 109.4 | 1.1 - 19.7 |

| Cucumber | 0.05 - 1.0 | 66.5 - 109.4 | 1.1 - 19.7 |

| Tomato | 0.05 - 1.0 | 66.5 - 109.4 | 1.1 - 19.7 |

| Apple | 0.05 - 1.0 | 66.5 - 109.4 | 1.1 - 19.7 |

Immunochemical Methods for Related Compounds

Immunochemical methods are based on the specific binding between an antibody and an antigen. They are often used for rapid screening of a large number of samples due to their high throughput and simplicity.

FPIA is a homogeneous competitive immunoassay that measures the change in fluorescence polarization when a fluorescently labeled tracer binds to an antibody. wikipedia.orgmdpi.com The presence of the target analyte in a sample competes with the tracer for antibody binding sites, leading to a decrease in the fluorescence polarization signal. nih.gov This technique is rapid, often requiring only a single incubation step and a reading, making it suitable for high-throughput screening. eurekaselect.comfrontiersin.org

The development of an FPIA involves synthesizing a fluorescent-labeled tracer and producing specific antibodies against the target molecule. frontiersin.org For small molecules like pyridine herbicides, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is designed and conjugated to a fluorescent dye. frontiersin.org An FPIA for the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been successfully developed, demonstrating the applicability of this technique for related compounds. nih.gov An FPIA for the neonicotinoid insecticide imidacloprid, which contains a chloronicotinyl moiety, achieved a limit of detection of 1.7 µg/L. frontiersin.org

Table 4: General Characteristics of FPIA for Pesticide Analysis eurekaselect.comfrontiersin.org

| Feature | Description |

|---|---|

| Principle | Competitive homogeneous immunoassay |

| Measurement | Change in fluorescence polarization |

| Assay Time | Rapid (typically 10-20 minutes) |

| Procedure | Simple one-step operation (mix and read) |

| Throughput | High, suitable for screening |

| Sensitivity | Typically in the ng/mL (µg/L) range |

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like herbicides, a competitive ELISA format is typically used. In this format, the target analyte from the sample competes with a known amount of enzyme-labeled analyte for binding to a limited number of specific antibody sites, which are typically coated on a microplate.

A competitive ELISA was developed for the chloronicotinyl insecticide imidacloprid. nih.gov This assay utilized a polyclonal antibody and achieved a half-maximal inhibitory concentration (IC50) of 17.3 ng/mL. nih.gov The assay showed very low cross-reactivity with other structurally related compounds, demonstrating its specificity. nih.gov The ELISA results for fortified water samples showed a high correlation with HPLC analysis, validating its use as a convenient tool for monitoring residues in environmental samples. nih.gov

Sample Preparation and Derivatization Techniques for Analysis

The accurate detection and quantification of this compound in various matrices necessitate meticulous sample preparation to isolate the analyte from interfering substances. Furthermore, due to the polar and non-volatile nature of its amino and carboxylic acid functional groups, derivatization is often a critical step to enhance its chromatographic performance and detectability, particularly for gas chromatography.

Sample Preparation

Effective sample preparation is foundational for reliable analysis, aiming to eliminate matrix components that can interfere with quantification, such as salts, proteins, lipids, and detergents. usp.orgsickkids.ca The choice of technique depends heavily on the sample matrix (e.g., biological fluids, environmental samples, chemical reaction mixtures).

Protein and Macromolecule Removal: For biological samples, the removal of proteins and other macromolecules is a primary concern. Common methods include:

Protein Precipitation: This technique involves adding an acid, such as 10% trichloroacetic acid (TCA) or 6% perchloric acid (PCA), to the sample. The acid denatures the proteins, causing them to precipitate, after which they can be separated by centrifugation. creative-proteomics.com

Ultrafiltration: This method uses semi-permeable membranes with a specific molecular weight cut-off (e.g., 3 kDa) to separate the smaller analyte molecules from larger proteins and other macromolecules. It is a valuable technique for desalting samples and preparing them for liquid chromatography-mass spectrometry (LC-MS) analysis. usp.orgcreative-proteomics.com

Extraction Techniques: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are widely used to clean up samples and concentrate the analyte.

Solid-Phase Extraction (SPE): SPE offers a versatile approach for sample cleanup by utilizing a solid sorbent to selectively adsorb the analyte from the liquid sample. mdpi.com Given the amphoteric nature of this compound, which possesses both a basic amino group and an acidic carboxylic acid group, ion-exchange SPE is particularly effective. Mixed-mode cation exchange (MCX) sorbents, which feature both non-polar and strong cation-exchange properties, are ideal. The sample can be loaded under acidic conditions to ensure the amino group is protonated and retained by the sorbent. Interfering substances can be washed away, and the target analyte is subsequently eluted using a solvent with an adjusted pH to neutralize the amino group. mdpi.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase. The pH of the aqueous phase is a critical parameter for extracting ionizable compounds like this compound. By adjusting the pH, the charge state of the molecule can be manipulated to favor its partitioning into the desired solvent phase, thereby separating it from matrix components.

Below is a summary of common sample preparation techniques.

Table 1: Overview of Sample Preparation Techniques

| Technique | Principle | Primary Application | Key Considerations |

|---|---|---|---|

| Protein Precipitation | Addition of acid (e.g., TCA, PCA) to denature and precipitate proteins. | Removal of proteins from biological fluids (e.g., plasma, serum). | Simple and effective, but may co-precipitate some analytes. |

| Ultrafiltration | Use of a semi-permeable membrane to separate molecules based on size. | Removal of proteins and macromolecules; desalting. | Minimizes analyte loss compared to precipitation. |

| Solid-Phase Extraction (SPE) | Analyte is partitioned between a solid sorbent and a liquid phase. | Sample cleanup, concentration, and solvent switching. | Sorbent selection (e.g., ion-exchange, reversed-phase) is critical. |

Derivatization Techniques

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a specific analytical method. For this compound, this is primarily done to increase its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC). usp.orgsigmaaldrich.com

Derivatization for Gas Chromatography (GC) Analysis: The polar functional groups (-COOH and -NH2) of this compound must be derivatized to reduce their polarity and increase volatility for GC analysis. sigmaaldrich.com

Silylation: This is a very common derivatization technique for compounds with active hydrogens. sigmaaldrich.com Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the active hydrogens in the amino and carboxylic acid groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups. sigmaaldrich.comresearchgate.net TBDMS derivatives are known to be more stable and less sensitive to moisture than other silyl (B83357) derivatives, which is a significant advantage during sample handling. sigmaaldrich.commdpi.com The reaction is typically performed by heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile. sigmaaldrich.com

Alkylation/Acylation: Alkyl chloroformates, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), are versatile reagents that react rapidly with both amino and carboxylic acid groups. mdpi.comspringernature.com This reaction forms volatile ester and carbamate (B1207046) derivatives suitable for GC-MS analysis, providing a robust method for quantification.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis: While this compound can be analyzed directly by some HPLC methods, pre-column derivatization is often employed to improve detection sensitivity, especially when using UV-Vis or fluorescence detectors.

Fluorescent Tagging: A widely used method involves derivatizing the primary amine group with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC reacts with the amino group to form a highly stable and fluorescent derivative. usp.org This allows for the sensitive quantification of the analyte using reversed-phase HPLC coupled with a fluorescence detector. usp.org

A summary of key derivatization techniques is provided below.

Table 2: Common Derivatization Techniques for this compound

| Analytical Method | Derivatization Technique | Reagent(s) | Target Functional Group(s) | Purpose |

|---|---|---|---|---|

| Gas Chromatography (GC) | Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino (-NH2) and Carboxylic Acid (-COOH) | Increase volatility and thermal stability. sigmaaldrich.com |

| Gas Chromatography (GC) | Alkylation/Acylation | Methyl Chloroformate (MCF) or Ethyl Chloroformate (ECF) | Amino (-NH2) and Carboxylic Acid (-COOH) | Increase volatility for GC analysis. mdpi.comspringernature.com |

Future Research Directions and Therapeutic Implications

Exploration of Novel Therapeutic Targets for 6-Amino-4-chloronicotinic acid Derivatives

Derivatives of this compound hold the potential to interact with a variety of biological targets, opening up avenues for the treatment of a wide range of diseases. The exploration of these targets will be a key focus of future research.

One promising area of investigation is the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.gov The nicotinic acid scaffold can be functionalized to create compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. Research into related structures, such as 1,2,6-thiadiazinones, has demonstrated the potential of heterocyclic compounds to act as ATP-competitive kinase inhibitors. mdpi.com Future efforts will likely focus on synthesizing libraries of this compound derivatives and screening them against a panel of kinases to identify potent and selective inhibitors for various oncogenic and inflammatory pathways.

Furthermore, the structural similarity of this compound to gamma-aminobutyric acid (GABA) suggests its potential as a scaffold for developing modulators of GABA(A) receptors. Research on 6-aminonicotinic acid analogues has already shown that these compounds can act as GABA(A) receptor agonists. nih.gov By modifying the structure of this compound, it may be possible to develop novel agonists, antagonists, or allosteric modulators with improved selectivity and pharmacokinetic properties for the treatment of anxiety, epilepsy, and other neurological disorders.

Another avenue of exploration lies in targeting enzymes such as dipeptidyl peptidase-4 (DPP-4), an important target in the management of type 2 diabetes. The development of pyrazolopyrimidine derivatives as DPP-4 inhibitors highlights the potential for heterocyclic compounds to exhibit potent and selective inhibition of this enzyme. rjraap.com The this compound core could serve as a novel scaffold for the design of new DPP-4 inhibitors.

Additionally, glycogen (B147801) synthase kinase-3β (GSK-3β) is a multifaceted enzyme implicated in a range of pathologies including neurodegenerative diseases, bipolar disorder, and diabetes. The discovery of 6-amino-4-(pyrimidin-4-yl)pyridones as novel GSK-3β inhibitors showcases the potential for pyridine-based compounds to target this kinase. nih.gov This precedent suggests that derivatives of this compound could be rationally designed to inhibit GSK-3β, offering new therapeutic strategies for these complex diseases.

The following table summarizes potential therapeutic targets for derivatives of this compound:

| Therapeutic Target | Potential Disease Indication | Rationale |

| Kinases | Cancer, Inflammatory Disorders | Structural similarity to known kinase inhibitors. |

| GABA(A) Receptors | Anxiety, Epilepsy, Neurological Disorders | Analogy to 6-aminonicotinic acid analogues. |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Potential for novel scaffold design for enzyme inhibition. |

| Glycogen Synthase Kinase-3β (GSK-3β) | Neurodegenerative Diseases, Bipolar Disorder | Precedent of pyridine-based GSK-3β inhibitors. |

Development of Advanced Synthetic Strategies for Scalable Production

The translation of promising this compound derivatives from the laboratory to clinical applications will necessitate the development of efficient and scalable synthetic methods. Current industrial production of nicotinic acid often relies on processes that may not be environmentally friendly. nih.gov Future research will focus on creating greener and more cost-effective synthetic routes.

Furthermore, the exploration of biocatalytic methods presents an attractive alternative to traditional chemical synthesis. Enzymatic approaches, such as the use of nitrilases for the conversion of cyanopyridines to nicotinic acids, offer several advantages, including high selectivity, mild reaction conditions, and reduced waste generation. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound or its precursors could revolutionize its production.

Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have been shown to accelerate the synthesis of 2-arylaminonicotinic acids. researchgate.net Applying such technologies to the synthesis of this compound derivatives could significantly reduce reaction times and improve yields, making the process more efficient for large-scale manufacturing.

The development of continuous flow manufacturing processes is another promising direction. Flow chemistry offers enhanced safety, better process control, and the potential for higher throughput compared to traditional batch processing. Adapting the synthesis of this compound to a continuous flow system could lead to a more streamlined and economical production process.

Integration of Computational and Experimental Approaches for Drug Discovery

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. This integrated approach can significantly accelerate the identification and optimization of lead compounds derived from this compound.

In silico techniques, such as virtual screening and molecular docking, can be employed to predict the binding affinity of a large library of virtual this compound derivatives against various therapeutic targets. mdpi.com This allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and biological evaluation, thereby saving time and resources. Molecular dynamics simulations can further provide insights into the dynamic behavior of the ligand-receptor complex, aiding in the rational design of molecules with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to build predictive models that correlate the structural features of this compound derivatives with their biological activity. These models can then guide the design of new analogs with enhanced potency and selectivity.

The predictions from these computational methods must be rigorously tested through experimental approaches. High-throughput screening (HTS) can be used to rapidly assess the biological activity of the synthesized compounds against the identified targets. The data generated from HTS can then be used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that drives the optimization of lead candidates. This iterative process is a cornerstone of modern medicinal chemistry.

Assessment of Environmental Fate and Impact

As with any chemical compound intended for widespread use, understanding the environmental fate and potential impact of this compound and its derivatives is crucial. The pyridine (B92270) ring, a core component of this molecule, is found in many industrial and agricultural chemicals.

Studies on the environmental degradation of pyridines indicate that they are subject to both abiotic and biotic degradation processes. researchgate.nettandfonline.com Substituted pyridines, including pyridinecarboxylic acids, are generally susceptible to biodegradation by various microorganisms found in soil and water. researchgate.nettandfonline.comnih.gov The rate and pathway of degradation can be influenced by the nature and position of substituents on the pyridine ring. researchgate.nettandfonline.comnih.gov For instance, pyridine carboxylic acids have been observed to have a higher transformation rate compared to halogenated pyridines. nih.gov

However, some pyridine carboxylic acid herbicides are known for their persistence in the environment, raising concerns about potential contamination of compost and water resources. vt.eduvt.edu The chlorine substituent on this compound may influence its persistence and degradation pathway. Halogenated organic compounds can sometimes be more resistant to biodegradation. researchgate.net

In a therapeutic context, the focus shifts to the biological degradation and metabolism of the compound within the human body. Nicotinic acid and its derivatives undergo extensive metabolism in the liver. researchgate.net The metabolic pathways of this compound would need to be thoroughly investigated to understand its pharmacokinetic profile, identify potential metabolites, and assess their biological activity and potential for accumulation. The primary routes of elimination, whether through renal or fecal excretion, would also need to be determined.

Future research should therefore include specific studies to:

Determine the biodegradability of this compound in various environmental compartments (soil, water).

Identify the microbial communities and enzymatic pathways involved in its degradation.

Assess its potential for bioaccumulation and ecotoxicity.

Elucidate its metabolic pathways in preclinical models to predict its fate in humans.

This information will be essential for a comprehensive risk assessment and to ensure the safe and responsible development of therapeutic agents based on this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-amino-4-chloronicotinic acid, and how can reaction conditions be optimized?

- Methodology : Start with 6-chloronicotinic acid as a precursor. Introduce the amino group via amination reactions using ammonia or protected amines under reflux in polar solvents (e.g., ethanol/methanol). Catalysts like Pd/C or transition-metal complexes may enhance yield. Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography .

- Critical Variables : Solvent polarity, temperature, catalyst loading, and reaction time significantly impact yield. For example, higher temperatures (>80°C) may accelerate amination but risk decomposition .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chloro at C4, amino at C6) and aromatic proton environments.

- IR Spectroscopy : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry : Verify molecular weight (MW: ~172.57 g/mol) and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation/contact.

- Emergency Measures :

- Skin Contact : Rinse immediately with water and soap; seek medical attention if irritation persists.

- Spills : Collect solid material in sealed containers; avoid environmental release.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or impurity profiles for this compound?

- Root Cause Analysis : Compare reaction parameters (e.g., solvent purity, catalyst batch) across studies. Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst type).

- Case Study : A 15% yield discrepancy was traced to residual moisture in solvents, which hydrolyzed intermediates. Drying solvents over molecular sieves resolved the issue .

Q. What strategies are recommended for designing biological activity assays involving this compound?

- Assay Design :

- Target Selection : Prioritize kinases or enzymes with nicotinic acid-binding pockets (e.g., NAD⁺-dependent enzymes).

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values.

- Controls : Include structurally similar analogs (e.g., 4-bromo-6-chloronicotinic acid) to assess specificity .

- Data Interpretation : Cross-validate results with computational docking studies to correlate activity with electronic/steric properties .

Q. How does substitution at the amino or chloro positions influence the compound’s reactivity and bioactivity?

- SAR Insights :

- Amino Group Modifications : Acylation (e.g., acetyl) reduces polarity, enhancing membrane permeability but may decrease target binding.

- Chloro Replacement : Substituting Cl with Br (e.g., 4-bromo-6-amino analog) increases steric bulk, altering enzyme inhibition profiles.

Q. What environmental impact assessments are required for this compound disposal?

- Waste Management : Neutralize acidic solutions with sodium bicarbonate before disposal. Incinerate solid waste in EPA-compliant facilities.

- Ecotoxicity Screening : Use Daphnia magna or algae models to evaluate aquatic toxicity. Document LC₅₀ values for regulatory compliance .

Q. How can long-term stability studies be structured to determine optimal storage conditions?

- Protocol :

- Accelerated Degradation : Store samples at 25°C, 40°C, and 60°C with 75% relative humidity. Analyze monthly via HPLC for decomposition products (e.g., dechlorinated byproducts).

- Light Sensitivity : Compare stability in amber vs. clear glass vials under UV/visible light exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.